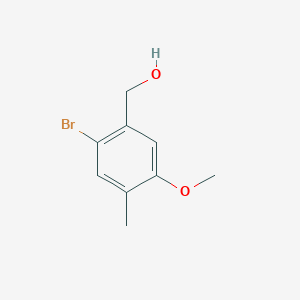

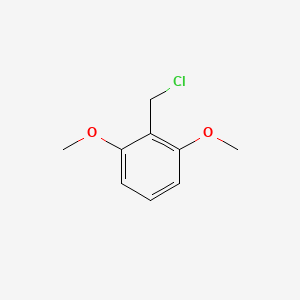

2-(chloromethyl)-1,3-dimethoxyBenzene

Übersicht

Beschreibung

2-(Chloromethyl)-1,3-dimethoxybenzene (CMDMB) is a compound belonging to the family of aryl halides. It is a colorless solid with a molecular weight of 186.56 g/mol and a melting point of 62-64°C. CMDMB is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the polymerization of vinyl monomers, and as a drug intermediate.

Wissenschaftliche Forschungsanwendungen

Synthesis of Calixarenes

2,6-dimethoxybenzyl chloride: is utilized in the synthesis of calixarenes, which are macrocyclic compounds with potential applications in host-guest chemistry. Specifically, it acts as a reagent in base-catalyzed alkylation of p-tert-butylcalix6arene and p-tert-butylcalix5arene in DMF .

Development of MRI Contrast Agents

This compound is instrumental in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex. This complex is a Zn2±sensitive magnetic resonance imaging (MRI) contrast agent, highlighting its importance in enhancing MRI diagnostics .

Pharmaceutical Compound Synthesis

In the pharmaceutical industry, 2,6-dimethoxybenzyl chloride is a key starting material for the synthesis of various pharmaceutical compounds. Its reactivity with different organic molecules allows for the creation of diverse medicinal products .

Neonicotinoid Synthesis

The compound finds application in the synthesis of new neonicotinoid compounds. Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine, with usage in agriculture to control various pests .

Organic Synthesis Catalysis

2-(chloromethyl)-1,3-dimethoxyBenzene: can act as a catalyst in organic synthesis reactions. Its properties facilitate various chemical transformations, making it a valuable tool for chemists .

Biochemistry Reagent

As a reagent in biochemistry, this compound is used to introduce chloromethyl groups into organic molecules, which can be pivotal for studying biological processes and interactions .

Organometallic Compound Synthesis

It is also used as a reactant in the synthesis of organometallic compounds. These compounds are widely used in catalysis and materials science, making 2-(chloromethyl)-1,3-dimethoxyBenzene a compound of significant interest .

Protective Group in Thiol Chemistry

Lastly, 2,6-dimethoxybenzyl chloride serves as a protective group for the thiol moiety in chemical syntheses. It increases the solubility and stability of the precursor but is cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons .

Eigenschaften

IUPAC Name |

2-(chloromethyl)-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORNMIRYYMSPOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507528 | |

| Record name | 2-(Chloromethyl)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloromethyl)-1,3-dimethoxyBenzene | |

CAS RN |

71819-90-4 | |

| Record name | 2-(Chloromethyl)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.